1,2,3-Triphenylnaphthalene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

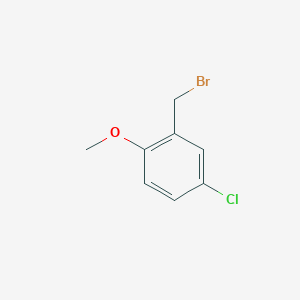

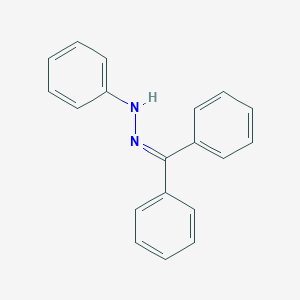

1,2,3-Triphenylnaphthalene (TPN) is a polycyclic aromatic hydrocarbon that has gained significant attention in the scientific community due to its unique structural properties and potential applications in various fields. TPN is a white crystalline solid that is insoluble in water but soluble in organic solvents.

Mécanisme D'action

The mechanism of action of 1,2,3-Triphenylnaphthalene is not fully understood, but it is believed to involve the interaction of 1,2,3-Triphenylnaphthalene with biological molecules, such as proteins and nucleic acids. 1,2,3-Triphenylnaphthalene has been shown to bind to DNA and RNA, leading to changes in their conformation and stability. 1,2,3-Triphenylnaphthalene has also been shown to interact with proteins, such as bovine serum albumin (BSA), and induce changes in their secondary structure.

Effets Biochimiques Et Physiologiques

1,2,3-Triphenylnaphthalene has been shown to have anticancer and antimicrobial properties. 1,2,3-Triphenylnaphthalene has been found to induce apoptosis in human colon cancer cells and inhibit the growth of Staphylococcus aureus and Escherichia coli. 1,2,3-Triphenylnaphthalene has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Avantages Et Limitations Des Expériences En Laboratoire

1,2,3-Triphenylnaphthalene has several advantages for use in lab experiments, including its high purity, stability, and solubility in organic solvents. 1,2,3-Triphenylnaphthalene is also relatively easy to synthesize using the Pd-catalyzed C-H activation method. However, 1,2,3-Triphenylnaphthalene has some limitations, including its high cost and limited availability. 1,2,3-Triphenylnaphthalene is also sensitive to air and moisture, which can affect its stability and purity.

Orientations Futures

There are several future directions for 1,2,3-Triphenylnaphthalene research, including its application in organic electronics, optoelectronics, and material science. 1,2,3-Triphenylnaphthalene can be modified to improve its properties, such as its fluorescence quantum yield and charge transport properties. 1,2,3-Triphenylnaphthalene can also be used as a scaffold for the synthesis of new compounds with potential applications in drug discovery and materials science. Further studies are needed to fully understand the mechanism of action of 1,2,3-Triphenylnaphthalene and its potential applications in various fields.

Conclusion:

In conclusion, 1,2,3-Triphenylnaphthalene is a polycyclic aromatic hydrocarbon that has gained significant attention in the scientific community due to its unique structural properties and potential applications in various fields. 1,2,3-Triphenylnaphthalene can be synthesized using various methods, including the Pd-catalyzed C-H activation method. 1,2,3-Triphenylnaphthalene has been extensively studied for its potential applications in organic electronics, optoelectronics, and material science. 1,2,3-Triphenylnaphthalene has also been shown to have anticancer and antimicrobial properties and can interact with biological molecules, such as proteins and nucleic acids. Further studies are needed to fully understand the potential applications of 1,2,3-Triphenylnaphthalene in various fields.

Méthodes De Synthèse

1,2,3-Triphenylnaphthalene can be synthesized using various methods, including Friedel-Crafts acylation, Suzuki-Miyaura cross-coupling, and Pd-catalyzed C-H activation. Among these methods, the Pd-catalyzed C-H activation method is considered to be the most efficient and environmentally friendly. This method involves the use of a palladium catalyst and a base in the presence of an oxidant to activate the C-H bond of naphthalene, followed by a coupling reaction with triphenylborane.

Applications De Recherche Scientifique

1,2,3-Triphenylnaphthalene has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and material science. 1,2,3-Triphenylnaphthalene exhibits excellent thermal stability, high fluorescence quantum yield, and good charge transport properties, making it a promising candidate for organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors (FETs). 1,2,3-Triphenylnaphthalene has also been used as a fluorescent probe for detecting metal ions and as a molecular rotor for studying molecular dynamics.

Propriétés

Numéro CAS |

1942-39-8 |

|---|---|

Nom du produit |

1,2,3-Triphenylnaphthalene |

Formule moléculaire |

C28H20 |

Poids moléculaire |

356.5 g/mol |

Nom IUPAC |

1,2,3-triphenylnaphthalene |

InChI |

InChI=1S/C28H20/c1-4-12-21(13-5-1)26-20-24-18-10-11-19-25(24)27(22-14-6-2-7-15-22)28(26)23-16-8-3-9-17-23/h1-20H |

Clé InChI |

NVAZDJPCSPGJJZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2C4=CC=CC=C4)C5=CC=CC=C5 |

SMILES canonique |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2C4=CC=CC=C4)C5=CC=CC=C5 |

Autres numéros CAS |

1942-39-8 |

Pictogrammes |

Irritant |

Synonymes |

1,2,3-triphenylnaphthalene |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,5R)-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B154168.png)

![Pyridine,2-[bis(trimethylsilyl)phosphino]-6-(trimethylsilyl)-(9CI)](/img/structure/B154175.png)